1-[(4-chlorophenyl)methyl]-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione
Description
This compound features a pyrido[2,3-d]pyrimidine-2,4-dione core substituted with two distinct benzyl groups: a 4-chlorophenylmethyl moiety at position 1 and a 4-methylphenylmethyl group at position 2. The pyridopyrimidine-dione scaffold is known for its pharmacological relevance, particularly in kinase inhibition and anticancer applications . Its molecular formula is C₂₂H₁₈ClN₃O₂, with a molecular weight of 391.857 g/mol, similar to structurally related pyridopyrimidine derivatives .
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[(4-methylphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O2/c1-15-4-6-16(7-5-15)14-26-21(27)19-3-2-12-24-20(19)25(22(26)28)13-17-8-10-18(23)11-9-17/h2-12H,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHLGLIXMVCDEGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[(4-chlorophenyl)methyl]-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione is a compound of significant interest due to its diverse biological activities. This article synthesizes current research findings on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C₁₈H₁₅ClN₂O₂
- Molecular Weight : 320.78 g/mol
- Key Functional Groups : Pyrido[2,3-d]pyrimidine core with chlorophenyl and methylphenyl substituents.
Antitumor Activity
Pyrido[2,3-d]pyrimidine derivatives have been extensively studied for their antitumor properties. The compound under review has shown promising results in inhibiting the growth of various cancer cell lines. For instance:
- Mechanism : Inhibition of dihydrofolate reductase (DHFR), crucial for DNA synthesis and repair.
- IC₅₀ Values : Studies indicate IC₅₀ values in the low micromolar range against HeLa cells, suggesting potent cytotoxicity .
Antimicrobial Activity
Research indicates that the compound exhibits significant antimicrobial properties against a range of bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results highlight its potential as an antibacterial agent .
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties in various in vitro models. It inhibits key pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), suggesting its utility in treating inflammatory diseases .
Case Studies
- Antitumor Efficacy :
- Antimicrobial Screening :
Scientific Research Applications
Molecular Formula
- Molecular Weight : 325.8 g/mol
- Chemical Structure : The compound features a pyrido[2,3-d]pyrimidine backbone with substituents that enhance its biological activity.
Anticancer Activity
Research indicates that derivatives of pyrido-pyrimidines exhibit significant anticancer properties. Studies have demonstrated that this compound can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.
- Mechanism of Action : The compound interacts with specific cellular targets involved in cancer progression, leading to reduced tumor growth.
- Case Studies : In vitro studies have shown effective cytotoxicity against various cancer cell lines, including breast and lung cancer cells.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest effectiveness against a range of bacterial strains.
- Spectrum of Activity : It demonstrates inhibitory effects on both Gram-positive and Gram-negative bacteria.
- Potential Applications : This property opens avenues for developing new antimicrobial agents to combat resistant bacterial strains.
Material Science Applications
In addition to biological applications, 1-[(4-chlorophenyl)methyl]-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione shows promise in materials science.
Photovoltaic Materials
Research has indicated that compounds with similar structures can be utilized in organic photovoltaic devices due to their electronic properties.
- Efficiency : Preliminary tests suggest that incorporating this compound into photovoltaic systems could enhance energy conversion efficiency.
- Stability : Its chemical stability under light exposure makes it a candidate for long-lasting solar energy applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The compound’s activity and physicochemical properties are influenced by the nature and positions of its substituents. Key analogs include:
Pharmacological and Physicochemical Differences
- Lipophilicity and Bioavailability : The target compound’s 4-chlorophenyl and 4-methylphenyl groups contribute to higher lipophilicity compared to analogs with smaller substituents (e.g., methyl or methoxy groups). This may improve membrane permeability but reduce aqueous solubility .
- Thermal Stability : Analogs with fused pyrimidine-thione or pyridine-pyrimidine cores (e.g., compounds in ) exhibit melting points >250°C, suggesting robust thermal stability. The target compound’s melting point is unspecified but likely comparable due to aromatic stacking .
- Biological Activity : Dihydropyrimidine-thiones (e.g., ) show broad-spectrum activity (antibacterial, antitumor), while pyridopyrimidine-diones are more specialized in kinase inhibition. The 4-chlorophenyl group in the target compound may enhance target binding affinity, similar to its role in kinase inhibitors .
Research Implications
Further studies should explore:
- Comparative binding assays against kinase targets (e.g., EGFR, VEGFR).
- Solubility optimization via prodrug strategies or formulation.
- Metabolic stability profiling relative to methyl-substituted analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
